molecular formula C12H16FN B177220 4-(3-Fluorobenzyl)piperidine CAS No. 202126-85-0

4-(3-Fluorobenzyl)piperidine

Cat. No. B177220
M. Wt: 193.26 g/mol
InChI Key: ZXAPMANOWGBURM-UHFFFAOYSA-N
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Description

“4-(3-Fluorobenzyl)piperidine” is a compound that belongs to the class of piperidine derivatives . The chemical structure of this compound is comprised of a piperidine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluorobenzyl)piperidine” includes a piperidine ring with a 3-fluorobenzyl group attached to one of the nitrogen atoms . The molecular formula is C12H16FN .


Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Fluorobenzyl)piperidine” is 193.26 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor counts .

Scientific Research Applications

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

The structure of 4-(3-Fluorobenzyl)piperidine hydrochloride includes a piperidine ring, a functional group commonly found in many biologically active molecules. This suggests researchers might be interested in investigating its potential interactions with certain biological targets.

  • Anticancer Applications

    • Piperidine derivatives have shown potential as anticancer agents . They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • The methods of application typically involve the administration of the compound in a suitable pharmaceutical formulation, either alone or in combination with other drugs .
    • The outcomes of these applications are generally measured in terms of the inhibition of cancer cell growth and the regulation of crucial signaling pathways essential for the establishment of cancers .
  • Antihypertensive Applications

    • Piperidine derivatives are also known to have antihypertensive properties . The specific methods of application and outcomes would depend on the specific derivative and the context of its use .
  • Antiulcer Applications

    • Some piperidine derivatives have been reported to have antiulcer properties . The specific methods of application and outcomes would depend on the specific derivative and the context of its use .
  • Antimicrobial Applications

    • Piperidine derivatives have also been reported to have antimicrobial properties . The specific methods of application and outcomes would depend on the specific derivative and the context of its use .
  • Antiviral Applications

    • Piperidine derivatives have shown potential as antiviral agents . They have been observed to have therapeutic potential against various types of viruses .
    • The methods of application typically involve the administration of the compound in a suitable pharmaceutical formulation, either alone or in combination with other drugs .
    • The outcomes of these applications are generally measured in terms of the inhibition of viral replication and the regulation of crucial signaling pathways essential for the establishment of viral infections .
  • Antimalarial Applications

    • Piperidine derivatives are also known to have antimalarial properties . The specific methods of application and outcomes would depend on the specific derivative and the context of its use .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAPMANOWGBURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444057
Record name 4-(3-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorobenzyl)piperidine

CAS RN

202126-85-0
Record name 4-(3-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-fluorophenyl)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate (Intermediate 181, 1.05 g), 20% palladium hydroxide on carbon (0.227 g), IMS (30 mL) and acetic acid (10 mL) was degassed by nitrogen/vacuum purging. The mixture was placed under an atmosphere of hydrogen with rapid stirring. After 2 hours the mixture was filtered and the filtrate was diluted with water (40 mL) and neutralized with Na2CO3. The solution was saturated with sodium chloride, extracted with ethyl acetate dried (MgSO4) and filtered. The filtrate was concentrated in vacuo and the residue was dissolved in a mixture of methanol and water (20 mL, 1:1) and passed down a SCX-2 column. The product was eluted with 2M ammonia to give 4-(3-fluorobenzyl)piperidine (0.532 g)
Name
benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Intermediate 181
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.227 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorobenzyl)piperidine
Reactant of Route 2
4-(3-Fluorobenzyl)piperidine
Reactant of Route 3
4-(3-Fluorobenzyl)piperidine
Reactant of Route 4
4-(3-Fluorobenzyl)piperidine
Reactant of Route 5
4-(3-Fluorobenzyl)piperidine
Reactant of Route 6
4-(3-Fluorobenzyl)piperidine

Citations

For This Compound
1
Citations
R Lin, Z Zhang, S Cao, W Yang, Y Zuo, X Yang… - RSC Medicinal …, 2021 - pubs.rsc.org
Idiopathic pulmonary fibrosis (IPF) is a chronic progressive lung disease with a typical survival time between three to five years. Two drugs, pirfenidone and nintedanib have been …
Number of citations: 1 pubs.rsc.org

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